(2-Isopropylphenoxy)acetic acid (2-Isopropylphenoxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 25141-58-6
VCID: VC21071927
InChI: InChI=1S/C11H14O3/c1-8(2)9-5-3-4-6-10(9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
SMILES: CC(C)C1=CC=CC=C1OCC(=O)O
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

(2-Isopropylphenoxy)acetic acid

CAS No.: 25141-58-6

Cat. No.: VC21071927

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

(2-Isopropylphenoxy)acetic acid - 25141-58-6

Specification

CAS No. 25141-58-6
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 2-(2-propan-2-ylphenoxy)acetic acid
Standard InChI InChI=1S/C11H14O3/c1-8(2)9-5-3-4-6-10(9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Standard InChI Key HGGPCQVBKJMWHG-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC=C1OCC(=O)O
Canonical SMILES CC(C)C1=CC=CC=C1OCC(=O)O

Introduction

Chemical Identity and Properties

(2-Isopropylphenoxy)acetic acid is structurally related to phenoxyacetic acid derivatives, which are an important class of organic compounds. The chemical formula for this compound is C₁₁H₁₄O₃, distinguishing it from the related compound (2-isopropyl-5-methylphenoxy)acetic acid (C₁₂H₁₆O₃) by the absence of a methyl group at position 5 of the benzene ring .

Physical and Chemical Properties

The compound exhibits distinct physical and chemical properties that characterize its behavior in various environments. It features a phenoxy group connected to an acetic acid moiety, with an isopropyl substituent at the ortho position of the benzene ring. This structural arrangement contributes to its specific chemical reactivity and physical properties .

Structural Identifiers

Table 1: Chemical Identifiers of (2-Isopropylphenoxy)acetic Acid

ParameterValue
Molecular FormulaC₁₁H₁₄O₃
StructureBenzene ring with isopropyl group at position 2 and -OCH₂COOH chain
Chemical ClassificationPhenoxyacetic acid derivative
Functional GroupsCarboxylic acid, ether, aromatic ring

Crystallographic Analysis

The crystallographic properties of (2-Isopropylphenoxy)acetic acid have been well documented through detailed structural studies, providing insights into its molecular arrangement and intermolecular interactions.

Molecular Conformation

X-ray crystallographic analysis reveals that the pendant –OCH₂COOH chain of (2-Isopropylphenoxy)acetic acid adopts an extended conformation that almost lies in the plane of the benzene ring. This planar arrangement is quantified by a dihedral angle of 2.61(5)° between the carboxylic acid group and the aromatic ring, indicating minimal torsion between these structural components .

Crystal Packing and Hydrogen Bonding

In the crystal structure, molecules of (2-Isopropylphenoxy)acetic acid are linked by pairs of O—H⋯O hydrogen bonds, forming classical carboxylic acid inversion dimers. These dimers feature an R₂²(8) loop motif, which is characteristic of carboxylic acid hydrogen bonding patterns . This specific arrangement plays a significant role in determining the physical properties and stability of the crystalline compound.

Interestingly, a previous crystal structure determination by Smith et al. (1992) reported significantly different unit-cell dimensions compared to more recent studies. In the earlier report, the carboxyl hydrogen atom was found to be disordered within the cyclic hydrogen-bonded dimer, whereas more recent analyses have provided more precise structural determination .

Structural Comparison with Related Compounds

The structural characteristics of (2-Isopropylphenoxy)acetic acid can be compared with related compounds to understand structure-property relationships within this class of molecules.

Comparison with (2-Isopropyl-5-methylphenoxy)acetic Acid

(2-Isopropyl-5-methylphenoxy)acetic acid (C₁₂H₁₆O₃) differs from our target compound by having an additional methyl group at position 5 of the benzene ring. This structural difference imparts distinct physical and chemical properties to the compound, including changes in solubility, melting point, and biological activity .

Comparison with Other Phenoxyacetic Acid Derivatives

Other phenoxyacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid, exhibit different structural features and biological activities. The presence of different substituents on the benzene ring significantly affects the electronic distribution, reactivity, and biological interactions of these compounds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator